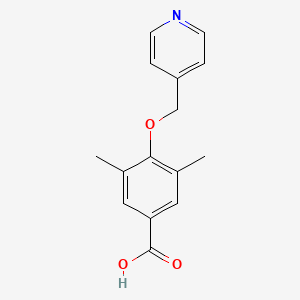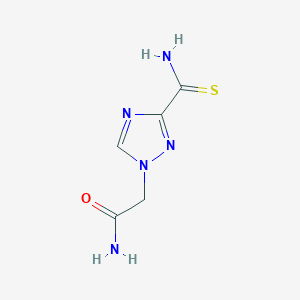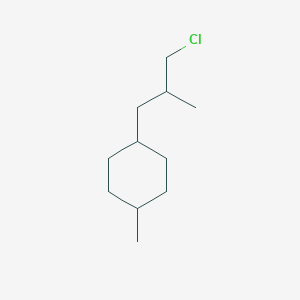
1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane is an organic compound with the molecular formula C11H21Cl It is a derivative of cyclohexane, where a 3-chloro-2-methylpropyl group and a methyl group are attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane typically involves the alkylation of 4-methylcyclohexanol with 3-chloro-2-methylpropyl chloride. The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to deprotonate the alcohol, forming the corresponding alkoxide. The alkoxide then undergoes nucleophilic substitution with 3-chloro-2-methylpropyl chloride to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in water, sodium cyanide (NaCN) in ethanol.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alcohols, nitriles, amines.
Scientific Research Applications
1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical reactions.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It may serve as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: The specific pathways depend on the nature of the target molecules and the type of reaction. For example, in oxidation reactions, the compound may undergo electron transfer processes, while in substitution reactions, it may form covalent bonds with nucleophiles.
Comparison with Similar Compounds
- 1-(3-Chloro-2-methylpropyl)-4-methylbenzene
- 3-Chloro-2-methyl-1-propene
Comparison: 1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane is unique due to its cyclohexane ring structure, which imparts different chemical properties compared to similar compounds with benzene or propene backbones. The presence of the cyclohexane ring can influence the compound’s reactivity, stability, and interactions with other molecules.
Properties
Molecular Formula |
C11H21Cl |
|---|---|
Molecular Weight |
188.74 g/mol |
IUPAC Name |
1-(3-chloro-2-methylpropyl)-4-methylcyclohexane |
InChI |
InChI=1S/C11H21Cl/c1-9-3-5-11(6-4-9)7-10(2)8-12/h9-11H,3-8H2,1-2H3 |
InChI Key |
YQNXMEHHPAOECL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CC(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13160399.png)
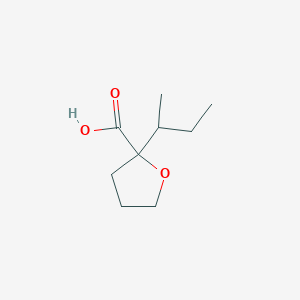
![1-[3-(Methylsulfanyl)propyl]-1H-imidazol-2-amine](/img/structure/B13160409.png)
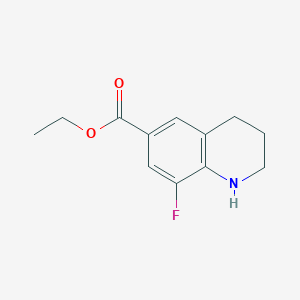
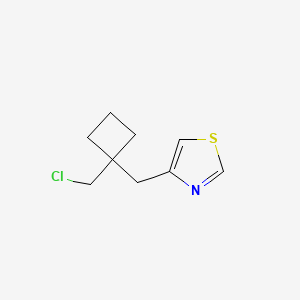
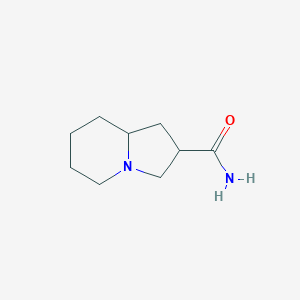
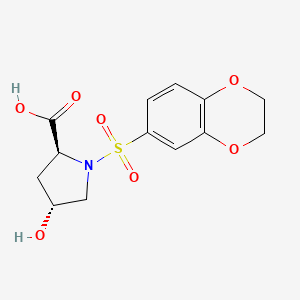
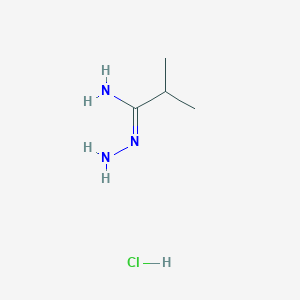
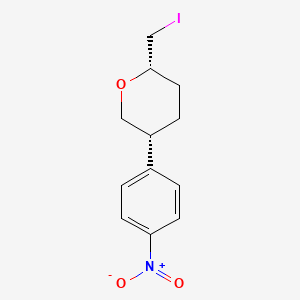
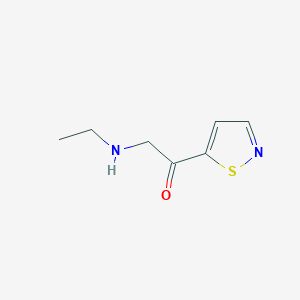
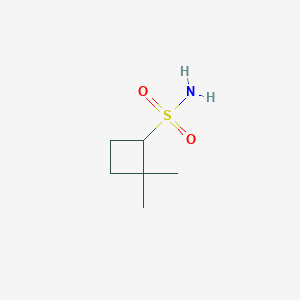
![2-{[3-(Bromomethyl)phenoxy]methyl}pyridine](/img/structure/B13160490.png)
